molecular formula C19H29N3O3S B4464279 1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide

1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B4464279
M. Wt: 379.5 g/mol
InChI Key: VFZICTJCMYCDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .

Preparation Methods

The synthesis of 1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide involves multiple steps, typically starting with the preparation of the indole core. The synthetic route may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.

    Introduction of the Sulfonamide Group: This step involves sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Azepane Ring: This can be done through nucleophilic substitution reactions where the azepane ring is introduced.

    Acetylation: The final step involves acetylation to introduce the acetyl group

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.

Properties

IUPAC Name

1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-16(23)22-14-9-17-15-18(7-8-19(17)22)26(24,25)20-10-6-13-21-11-4-2-3-5-12-21/h7-8,15,20H,2-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZICTJCMYCDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 4
Reactant of Route 4
1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide
Reactant of Route 6
1-acetyl-N-[3-(azepan-1-yl)propyl]-2,3-dihydro-1H-indole-5-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.